molecular formula C12H14N2O4 B12983289 Benzyl 3-nitropyrrolidine-1-carboxylate

Benzyl 3-nitropyrrolidine-1-carboxylate

Cat. No.: B12983289
M. Wt: 250.25 g/mol
InChI Key: MCRJCHCWUIYORY-UHFFFAOYSA-N
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Description

Benzyl 3-nitropyrrolidine-1-carboxylate is an organic compound with the molecular formula C12H14N2O4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-nitropyrrolidine-1-carboxylate typically involves the nitration of benzyl pyrrolidine-1-carboxylate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-nitropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as alkoxides, amines, or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Benzyl 3-aminopyrrolidine-1-carboxylate.

    Substitution: Various benzyl-substituted pyrrolidine derivatives.

    Hydrolysis: Benzyl alcohol and 3-nitropyrrolidine-1-carboxylic acid.

Scientific Research Applications

Benzyl 3-nitropyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-nitropyrrolidine-1-carboxylate depends on its chemical structure and the specific context of its use. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-aminopyrrolidine-1-carboxylate: A reduced form of Benzyl 3-nitropyrrolidine-1-carboxylate with an amino group instead of a nitro group.

    Benzyl pyrrolidine-1-carboxylate: The parent compound without the nitro group.

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

Uniqueness

This compound is unique due to the presence of both a nitro group and a benzyl ester group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

benzyl 3-nitropyrrolidine-1-carboxylate

InChI

InChI=1S/C12H14N2O4/c15-12(13-7-6-11(8-13)14(16)17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

MCRJCHCWUIYORY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1[N+](=O)[O-])C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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